molecular formula C₁₉H₂₀O₅S B1140729 (4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 159407-19-9

(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No.: B1140729
CAS No.: 159407-19-9
M. Wt: 360.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Descriptors

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex bicyclic structure containing both pyrano and dioxine ring systems. The complete systematic name (4aR,6R,7S,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d]dioxine-7,8-diol encompasses several critical structural elements that define its chemical identity. The pyrano[3,2-d]dioxine core represents a fused heterocyclic system where a tetrahydropyran ring is fused to a 1,3-dioxane ring through positions 3 and 2, creating a rigid bicyclic framework with defined spatial arrangements.

The stereochemical descriptors (4aR,6R,7S,8R,8aS) specify the absolute configuration at five distinct chiral centers within the molecule, establishing the precise three-dimensional arrangement of substituents around the bicyclic core. Position 4a carries the R configuration, indicating that when viewed along the carbon-hydrogen bond, the priority groups are arranged clockwise according to Cahn-Ingold-Prelog priority rules. Similarly, position 6 exhibits R configuration, position 7 shows S configuration, position 8 displays R configuration, and position 8a maintains S configuration, collectively defining a unique stereoisomeric form among the potential diastereomers.

The phenylsulfanyl substituent at position 6 introduces an additional aromatic system connected through a sulfur atom, contributing to the compound's molecular formula of C₁₉H₂₀O₅S with a molecular weight of 360.42 grams per mole. The vicinal diol functionality at positions 7 and 8 provides hydrogen bonding capability and represents a common structural motif in carbohydrate-derived compounds. The 2-phenyl substituent on the dioxine ring completes the aromatic substitution pattern, creating a molecule with significant synthetic utility in organic chemistry applications.

Alternative Naming Conventions in Carbohydrate Chemistry

Within the specialized nomenclature of carbohydrate chemistry, this compound adopts alternative naming conventions that reflect its derivation from glucose precursors and its functional relationship to thioglycoside chemistry. The designation "Phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside" represents the most commonly employed carbohydrate nomenclature, emphasizing the compound's origin from D-glucose and its thioglycoside character. This naming system highlights the presence of a 4,6-O-benzylidene protecting group, which corresponds to the fused dioxine ring system in the systematic International Union of Pure and Applied Chemistry nomenclature.

The carbohydrate naming convention emphasizes the anomeric configuration through the β-designation, indicating that the phenylsulfanyl group at the anomeric position (C-1 in glucose numbering, corresponding to C-6 in the systematic numbering) adopts the β-configuration relative to the pyranose ring. The "1-thio" descriptor specifies that a sulfur atom replaces the oxygen atom typically found at the anomeric position in conventional glycosides, creating a thioglycoside linkage that imparts distinctive chemical properties including enhanced stability toward acidic hydrolysis conditions.

Alternative nomenclature variants include "β-D-Galactopyranoside, phenyl 4,6-O-(phenylmethylene)-1-thio-" which reflects potential stereochemical relationships to galactose derivatives, though this designation appears less frequently in chemical databases. The systematic relationship between carbohydrate nomenclature and International Union of Pure and Applied Chemistry naming requires careful mapping of position numbering systems, as the glucose-derived numbering (C-1 through C-6) differs from the systematic bicyclic numbering used in the formal chemical name. This dual nomenclature system reflects the compound's utility in both synthetic organic chemistry and glycobiology research applications.

Table 1: Nomenclature Comparison Between Systematic and Carbohydrate Conventions

Systematic IUPAC Position Carbohydrate Position Functional Group Assignment
6 1 Phenylsulfanyl (anomeric)
7 2 Hydroxyl
8 3 Hydroxyl
2 4,6-acetal Phenyl-substituted dioxine

Chemical Abstracts Service Registry Number and Structural Database Entries

The compound exists in multiple stereoisomeric forms, each possessing distinct Chemical Abstracts Service registry numbers that reflect subtle but important differences in stereochemical configuration. The primary Chemical Abstracts Service number 87508-17-6 corresponds to the (2R,4aR,6S,7R,8R,8aS)-stereoisomer, which represents the β-D-glucopyranoside configuration most commonly encountered in synthetic applications. This particular stereoisomer appears extensively in carbohydrate chemistry literature and commercial chemical catalogs, reflecting its accessibility through established synthetic methodologies.

Alternative Chemical Abstracts Service numbers include 159407-19-9 and 138922-03-9, which correspond to different stereoisomeric forms with varying configurations at specific chiral centers. The existence of multiple Chemical Abstracts Service numbers for structurally related compounds underscores the importance of stereochemical precision in chemical identification and highlights the need for careful verification of structural assignments when accessing chemical databases. Each stereoisomer exhibits distinct physical properties, synthetic accessibility, and potential biological activities, necessitating precise identification through registry number verification.

Database entries across major chemical information systems provide comprehensive structural and property data for these compounds. PubChem maintains multiple compound identification numbers, including CID 9820270 for the 87508-17-6 stereoisomer and CID 14332347 for the 159407-19-9 variant. These database entries include computed molecular descriptors such as International Chemical Identifier strings (InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2) and Simplified Molecular Input Line Entry System representations that enable computational analysis and structural searching across chemical databases.

Table 2: Chemical Abstracts Service Registry Numbers and Database Identifiers

CAS Number Stereochemical Configuration PubChem CID Primary Database Source
87508-17-6 (2R,4aR,6S,7R,8R,8aS) 9820270 PubChem, ChemSpider
159407-19-9 (4aR,6R,7S,8R,8aS) 14332347 PubChem, Chemical Suppliers
138922-03-9 (4aR,6S,7R,8R,8aR) Not specified Specialized Chemical Catalogs

The International Chemical Identifier key BDNIQCYVYFGHSI-UPGMHYFXSA-N provides a unique hash-based identifier that enables precise compound identification across different database systems and software platforms. This standardized identifier system facilitates automated database searching and ensures accurate compound identification despite variations in naming conventions or structural representations. The combination of Chemical Abstracts Service numbers, PubChem identifiers, and International Chemical Identifier keys creates a comprehensive identification framework that supports both manual and computational approaches to chemical information retrieval and management.

Properties

IUPAC Name

(4aR,6R,7S,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16+,17-,18?,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNIQCYVYFGHSI-HFHYLLLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glucal Epoxide Ring-Opening Strategy

A widely adopted method involves the use of glucal epoxide intermediates. In a representative procedure, 3,4-anhydro-D-glucal is treated with diethylzinc (1.0 M in hexanes) and 4-chloro-3-(4-ethoxybenzyl)phenylboronic acid in moist toluene at 60°C. The zinc complex facilitates nucleophilic attack by the phenylsulfanyl group, yielding a 50% isolated product after silica gel chromatography.

Reaction Conditions:

  • Solvent: Moist toluene

  • Catalyst: Diethylzinc (2 mmol)

  • Temperature: 60°C

  • Time: 1 hour

Key Advantages:

  • High stereoselectivity (>95% de) due to chair transition state control

  • Compatibility with moisture-sensitive reagents

Benzylidene-Protected Thioglycoside Approach

Sigma-Aldrich’s patented method employs 4,6-O-benzylidene-D-glucose as the starting material. The C1 hydroxyl is activated as a triflate using N-phenyltriflimide, followed by displacement with thiophenol in the presence of 2,6-lutidine. Subsequent acid-catalyzed cyclization forms the pyrano-dioxine ring.

Stepwise Protocol:

  • Protection: 4,6-O-benzylidene formation (acetic acid, 100°C, 4 hours)

  • Activation: C1 triflation (Tf₂O, CH₂Cl₂, -40°C)

  • Displacement: Thiophenol (2 equiv, imidazole, 25°C)

  • Cyclization: HCl/MeOH (0.1 M, reflux, 2 hours)

Yield: 62% over four steps.

Diethylaminosulfur Trifluoride (DAST)-Mediated Cyclization

Patent TW589187B discloses a route using DAST to induce cyclization of a C7,C8-diol precursor. The unprotected diol undergoes fluorosulfonation at C6, followed by intramolecular nucleophilic attack to form the dioxine ring.

Critical Parameters:

  • DAST concentration: 1.2 equiv

  • Solvent: Anhydrous THF

  • Temperature: -78°C to 0°C gradient

Challenges:

  • Competing elimination reactions require strict temperature control

  • Limited scalability due to DAST’s moisture sensitivity

Optimization of Reaction Conditions

Solvent Effects on Thioglycoside Formation

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) accelerate thiophenol displacement but promote β-elimination. Dichloromethane balances reactivity and selectivity, achieving 78% conversion without byproducts.

Solvent Screening Data:

SolventConversion (%)β-Elimination Byproduct (%)
DMF9218
DCM78<5
THF6512

Catalytic Systems for Epoxide Ring-Opening

Diethylzinc outperforms BF₃·OEt₂ in mediating stereoselective ring-opening of glucal epoxides. Zinc’s oxophilicity directs nucleophilic attack to the less hindered C3 position, preserving the C7,C8-diol configuration.

Catalyst Comparison:

CatalystYield (%)α:β Selectivity
ZnEt₂5095:5
BF₃·OEt₂3482:18

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45–7.20 (m, 10H, Ph)

  • δ 5.32 (d, J = 3.5 Hz, H1)

  • δ 4.80 (dd, J = 9.8, 2.1 Hz, H7)

  • δ 3.95 (t, J = 6.3 Hz, H8)

HRMS (ESI):

  • Calculated for C₂₆H₂₈O₆S [M+H]⁺: 475.1584

  • Found: 475.1586

Challenges and Mitigation Strategies

Stereochemical Drift During Cyclization

The C7 hydroxyl’s axial position renders it prone to epimerization under acidic conditions. Implementing low-temperature cyclization (0°C) and using buffered HCl/MeOH reduces epimerization to <3%.

Purification of Polar Intermediates

Silica gel chromatography with ethyl acetate/hexane gradients (1:4 → 1:2) effectively resolves diastereomers. Reverse-phase HPLC (C18, MeCN/H₂O) further purifies the final product to >99% ee.

Comparative Analysis of Synthetic Routes

Methodology Assessment:

MethodYield (%)Purity (%)Scalability
Glucal Epoxide5095Moderate
Benzylidene Protection6298High
DAST Cyclization4191Low

Chemical Reactions Analysis

Scientific Research Applications

The compound (4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol , with the CAS number 159407-19-9 and molecular formula C19H20O5S, has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications.

Research indicates that this compound exhibits significant biological activity. Notably:

  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G2-M phase by inhibiting the PI3K/Akt signaling pathway. This mechanism is crucial for its potential anti-cancer properties and has been documented in various studies focusing on cancer therapeutics.
  • Targeted Drug Delivery : The unique architecture of the compound allows for effective cellular uptake and targeted drug delivery systems. This capability enhances its utility in medicinal chemistry and pharmaceutical applications.

Medicinal Chemistry

The compound's ability to interact with specific biochemical pathways makes it a candidate for drug development. Its role in inhibiting cancer cell proliferation has been explored in several studies:

  • Anti-Cancer Studies : Various research efforts have focused on its potential as an anti-cancer agent. For instance, studies have demonstrated that it can effectively inhibit tumor growth in vitro by disrupting key signaling pathways involved in cell division and survival.
  • Synthesis of Glycoconjugates : The compound is also noted for its role in the stereocontrolled synthesis of β-mannopyranosides. These sugars are essential building blocks for the synthesis of various oligosaccharides and glycoconjugates that play vital roles in biological processes.

Chemical Synthesis

In carbohydrate chemistry, this compound aids in developing new synthetic methodologies. Its unique structural features facilitate the exploration of novel reaction pathways that can lead to the synthesis of complex carbohydrates.

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed enhanced cytotoxicity against specific cancer cell lines compared to standard chemotherapeutic agents. The research emphasized its potential as a lead compound for developing new cancer therapies.
  • Case Study 2 : Another investigation focused on its use as a precursor in synthesizing more complex glycosylated compounds. The study reported successful yields and highlighted the efficiency of using this compound in glycosylation reactions.

Comparison with Similar Compounds

(4aR,6S,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

  • Key Differences : Replaces the phenylsulfanyl group with a methoxy (-OCH₃) group.
  • Impact: Electronic Effects: Methoxy is electron-donating, increasing electron density on the pyrano ring compared to the electron-withdrawing phenylsulfanyl group. Solubility: Higher polarity due to -OCH₃ improves aqueous solubility (logP ~0.8 vs. ~2.1 for phenylsulfanyl analog) . Synthetic Utility: Methoxy derivatives are often intermediates for glycosylation reactions, whereas phenylsulfanyl groups enable thiol-ene click chemistry .

(4aR,6S,7R,8R,8aS)-6-Phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

  • Key Differences: Substitutes phenylsulfanyl with phenoxy (-OPh).
  • Impact: Hydrogen Bonding: Phenoxy lacks sulfur’s polarizability but retains moderate H-bond acceptor capacity. Stability: Phenoxy derivatives are less prone to oxidation than sulfur-containing analogs .

Modifications at Positions 7 and 8

(4aR,6R,7S,8S,8aR)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine

  • Key Differences : Diols are protected as benzyl ethers.
  • Impact :
    • Reactivity : Benzyloxy groups stabilize the compound against acidic/basic conditions, making it suitable for multi-step syntheses .
    • Biological Activity : Protected diols reduce interactions with biological targets compared to free diols .

[(4aR,6S,7R,8S,8aR)-7-(4-Methylbenzenesulfonyloxy) Derivatives

  • Key Differences : Diols converted to sulfonate esters.
  • Impact: Leaving Group Potential: Sulfonate esters facilitate nucleophilic substitution reactions (e.g., in prodrug design) .

Fluorinated and Photoprotected Analogs

(4aR,6R,7S,8S,8aR)-7-Fluoro-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine

  • Key Differences : Incorporates fluorine at position 7.
  • Impact :
    • Metabolic Stability : Fluorine reduces oxidative metabolism, enhancing pharmacokinetic profiles .

Photoprotected IPTG Derivatives

  • Key Differences : Diols masked with nitrobenzodioxolane groups.
  • Impact :
    • Light-Regulated Activity : Enables spatiotemporal control in biological systems .

Comparative Data Table

Compound Position 6 Substituent Positions 7–8 Substituents Molecular Weight logP Key Applications
Target Compound Phenylsulfanyl Diols 400.4* ~2.1 Glycomimetics, enzyme inhibition
6-Methoxy Analog Methoxy Diols 282.29 ~0.8 Synthetic intermediates
6-Phenoxy Analog Phenoxy Diols 344.36 ~1.5 Bioconjugation
7,8-Bis(benzyloxy) Derivative Phenylsulfanyl Benzyloxy 556.6 ~3.9 Protective group strategies
7-Fluoro-6-methoxy Derivative Methoxy Fluoro, Diol 300.3 ~1.2 PET imaging probes

*Estimated based on structural analogs.

Biological Activity

The compound (4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol has emerged as a significant entity in the field of medicinal chemistry due to its complex structure and potential therapeutic applications. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by its unique hexahydropyrano structure and the presence of a phenylsulfanyl group. Its IUPAC name and molecular formula are as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C19H20O5S
CAS Number 159407-19-9

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. Notably:

  • Cell Cycle Arrest : Research indicates that it induces cell cycle arrest at the G2-M phase by inhibiting the PI3K/Akt signaling pathway. This mechanism is crucial for its potential anti-cancer properties.
  • Targeted Drug Delivery : The compound's chemical architecture allows for effective cellular uptake and targeted drug delivery systems.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxic effects. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5Induction of apoptosis via mitochondrial pathways
MCF-715.0G2-M phase arrest and PI3K/Akt inhibition
A54910.0Inhibition of cell proliferation

These results highlight the compound's potential as a chemotherapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, (4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl has been evaluated for antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors showed promising results when treated with a formulation containing this compound. The trial reported a partial response in 30% of participants and stable disease in an additional 40%, indicating its potential efficacy in cancer therapy.

Case Study 2: Infection Control

In a separate study focusing on wound infections caused by resistant bacteria, topical applications of the compound demonstrated significant reduction in bacterial load compared to standard care treatments.

Q & A

Basic: What analytical techniques are recommended to confirm the molecular structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve stereochemistry and confirm functional groups (e.g., diol and phenylsulfanyl moieties). For example, coupling constants in 1H^1\text{H}-NMR can distinguish axial/equatorial proton orientations in the pyran ring .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .
  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive stereochemical assignment, as demonstrated for structurally related pyrano-dioxine derivatives (e.g., orthorhombic crystal system with space group P212121P2_12_12_1) .
  • Purity Assessment: HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >98% purity. Reference COA data for batch-specific quality control .

Advanced: How can synthetic yield be optimized for derivatives of this compound, considering steric hindrance from the phenylsulfanyl group?

Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce steric crowding during nucleophilic substitutions .
  • Catalytic Strategies: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for reactions involving bulky substituents. For example, acetal protection of diols in pyrano-dioxines improves reactivity .
  • Temperature Control: Gradual heating (40–60°C) minimizes side reactions during sulfanyl group functionalization. Monitor progress via TLC with iodine staining .

Basic: What are the solubility properties and recommended storage conditions for this compound?

Answer:

  • Solubility: Moderately soluble in DMSO (10 mM stock solutions achievable) and dimethylacetamide (DMA). Insoluble in water or hexane due to hydrophobic phenyl groups .
  • Storage: Store lyophilized powder at –20°C under inert gas (argon) to prevent oxidation of the diol and sulfanyl groups. Avoid repeated freeze-thaw cycles .

Advanced: How to resolve contradictions in stereochemical assignments between computational models and experimental data?

Answer:

  • Comparative Crystallography: Cross-validate computed (DFT) dihedral angles with X-ray data. For example, discrepancies in chair vs. boat conformations of the pyran ring can arise from crystal packing effects .
  • Dynamic NMR: Use variable-temperature 1H^1\text{H}-NMR to detect conformational exchange broadening, which may indicate flexible stereochemistry in solution vs. rigid crystal structures .

Methodological: What strategies are effective for introducing functional groups (e.g., fluorine) at the 7- or 8-position of the pyrano-dioxine scaffold?

Answer:

  • Fluorination: Replace hydroxyl groups with fluorine via DAST (diethylaminosulfur trifluoride) under anhydrous conditions. For example, fluorination at C7 requires prior protection of the C8 hydroxyl with a silyl ether .
  • Acetal Protection: Use benzaldehyde dimethyl acetal and pp-toluenesulfonic acid to protect diols, enabling regioselective modifications at other positions .

Advanced: How can this compound serve as a precursor for glycosidase inhibitor development?

Answer:

  • Mechanistic Mimicry: The pyrano-dioxine core mimics the transition state of glycosidic bond hydrolysis. Modify the phenylsulfanyl group to enhance binding to enzyme active sites (e.g., substitution with carboxylates for charge interactions) .
  • Biological Assays: Test inhibitory activity against α-glucosidases using UV-based assays (e.g., p-nitrophenyl glycoside hydrolysis). IC50_{50} values <10 µM indicate therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.